molecular formula C8H16N2O3 B1266455 2-(2-Aminopropanamido)pentanoic acid CAS No. 2325-18-0

2-(2-Aminopropanamido)pentanoic acid

Cat. No. B1266455
CAS RN: 2325-18-0
M. Wt: 188.22 g/mol
InChI Key: AIPOPRCRQHBMLB-UHFFFAOYSA-N
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Description

2-(2-Aminopropanamido)pentanoic acid, also known as 2-aminopropionamide, is an organic compound composed of a carboxylic acid group, a primary amine group, and a five-carbon chain. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Scientific Research Applications

Synthesis and Tumor Imaging

A study by Liu et al. (2017) developed an efficient synthesis protocol for a compound closely related to 2-(2-Aminopropanamido)pentanoic acid, specifically targeting its use as a precursor in tumor positron emission tomography imaging. This synthesis process has implications for medical imaging, particularly in cancer diagnosis and treatment monitoring (Liu et al., 2017).

Computational Peptidology in Drug Design

Flores-Holguín et al. (2019) utilized conceptual density functional theory in computational peptidology to study a group of antifungal tripeptides, including derivatives of this compound. Their research is significant for drug design, providing insights into the molecular properties and structures of these peptides (Flores-Holguín et al., 2019).

Inhibitors of Nitric Oxide Synthases

Research by Ulhaq et al. (1998) focused on the development of 2-amino-5-azolylpentanoic acids, derivatives of this compound, as inhibitors of nitric oxide synthases. This is crucial in understanding and treating conditions related to the overproduction of nitric oxide, such as inflammation and neurodegenerative diseases (Ulhaq et al., 1998).

Amino Acid Synthesis and Toxin Study

Shimohigashi et al. (1976) explored the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. Understanding the synthesis of these compounds is important for studying the molecular structure of toxins and developing potential antidotes or mitigating strategies (Shimohigashi et al., 1976).

Mechanism of Action

The mechanism of action of “2-(2-Aminopropanamido)pentanoic acid” is not well-documented in the literature .

Safety and Hazards

“2-(2-Aminopropanamido)pentanoic acid” can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties . Therefore, proper storage and handling of this compound are paramount .

properties

IUPAC Name

2-(2-aminopropanoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPOPRCRQHBMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945935
Record name N-(2-Amino-1-hydroxypropylidene)norvaline
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2325-18-0, 39537-36-5
Record name Alanylnorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2325-18-0
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Record name Alanylnorvaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2325-18-0
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Record name NSC186913
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Record name N-(2-Amino-1-hydroxypropylidene)norvaline
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Record name N-DL-alanyl-DL-norvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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